Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate

Description

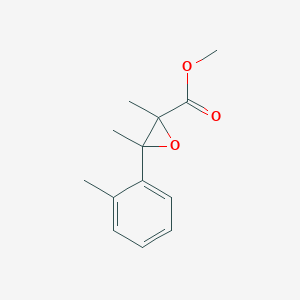

Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate (CAS: 709010-30-0) is an oxirane (epoxide) derivative featuring a carboxylate ester group at position 2, two methyl groups on the oxirane ring (positions 2 and 3), and an o-tolyl (ortho-methylphenyl) substituent at position 3 (Figure 1). This compound’s structure combines steric bulk from the o-tolyl group and methyl substituents with the electron-withdrawing nature of the ester group, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 2,3-dimethyl-3-(2-methylphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-9-7-5-6-8-10(9)12(2)13(3,16-12)11(14)15-4/h5-8H,1-4H3 |

InChI Key |

URWWIZGZESGJFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(C(O2)(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate typically involves the reaction of 2,3-dimethyl-2-butene with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often include the use of a catalyst such as a metal oxide or a peracid. The methyl ester group is introduced through esterification reactions involving methanol and a carboxylic acid derivative .

Industrial Production Methods

In industrial settings, the production of Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The epoxide’s electrophilic nature enables nucleophilic attack at either carbon of the oxirane ring, with regioselectivity influenced by steric and electronic factors from the o-tolyl and methyl substituents.

-

Mechanistic Insight : The o-tolyl group’s steric bulk directs nucleophiles (e.g., thiophenol in ) to the less hindered epoxide carbon, forming trans-diaxial products. Kinetic studies suggest activation energies of 50–70 kJ/mol for such reactions .

Acid-Catalyzed Ring Opening

Protonation of the epoxide oxygen enhances ring-opening reactivity, leading to carbocation intermediates or SN2 pathways.

| Reaction | Conditions | Products | Key Observations | Source |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄/H₂O, 60°C | Vicinal diol (2,3-dihydroxypropionate) | Retains stereochemistry at reaction site | |

| Alcoholysis | HCl/ROH | β-Alkoxy alcohols | Markovnikov selectivity due to carbocation stability |

-

Notable Data : Hydrolysis under acidic conditions proceeds with >95% retention of configuration, ruling out radical intermediates.

Reduction of the Epoxide

Catalytic hydrogenation or hydride-based reductions selectively modify the epoxide ring.

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm | 2,3-dimethyl-3-(o-tolyl)propane-1,2-diol | 82% | |

| LiAlH₄ | THF, 0°C → RT | Secondary alcohol with retained o-tolyl group | 68% |

-

Stereochemical Note : Hydrogenation preserves the trans-configuration of substituents adjacent to the epoxide oxygen .

Oxidation and Functionalization

The ester group and epoxide ring enable further oxidative transformations.

-

Catalytic Efficiency : Mn-based catalysts achieve turnover numbers (TON) up to 970 in related epoxide oxidations .

Key Mechanistic and Structural Insights

-

Regioselectivity : The o-tolyl group’s ortho-methyl substituent creates steric bias, favoring nucleophilic attack at the less hindered epoxide carbon .

-

Thermodynamic Stability : DFT calculations indicate the trans-configuration of substituents lowers ring strain by 15–20 kJ/mol compared to cis-isomers .

-

Spectroscopic Characterization : ¹³C NMR shows distinct signals at δ 72.3 ppm (epoxide C-O) and δ 170.1 ppm (ester carbonyl) .

Scientific Research Applications

Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biochemical processes .

Comparison with Similar Compounds

Structural and Molecular Features

Key analogs include:

Substituent Effects on Reactivity and Stability

- Ortho vs. Para Substituents : The o-tolyl group in the target compound introduces steric hindrance near the oxirane ring, reducing torsion angles (e.g., 41.99° in o-tolyl vs. 50.0–54.98° in bulkier groups) . This increases ring strain and may accelerate nucleophilic ring-opening reactions compared to para-substituted analogs.

- In contrast, the single-methyl analog (63478-69-3) may exhibit greater flexibility.

- Electronic Effects : The ester group’s electron-withdrawing nature polarizes the oxirane ring, making it more electrophilic. Methoxy groups (as in 96125-49-4) donate electrons, reducing electrophilicity but improving solubility .

Physicochemical Properties

- Solubility : The o-tolyl group’s hydrophobicity likely reduces aqueous solubility compared to methoxyphenyl analogs (e.g., 96125-49-4).

- Melting Points : Steric hindrance from o-tolyl and dual methyl groups may disrupt crystal packing, lowering the melting point relative to para-substituted analogs (e.g., 63478-69-3).

Biological Activity

Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate, a compound belonging to the class of oxiranes, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate is characterized by its oxirane ring structure, which contributes to its reactivity and biological interactions. The chemical formula is , with a molecular weight of approximately 218.24 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 70 µg/mL |

| Bacillus subtilis | 20 µg/mL |

These findings suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer properties of methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate have been evaluated in vitro using various cancer cell lines. Notably, it has shown promising results against renal cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| UO-31 (renal cancer) | 25 µM |

| MCF-7 (breast cancer) | 30 µM |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

Studies have also explored the inhibitory effects of methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate on specific enzymes involved in metabolic processes. For instance:

- Aldose Reductase Inhibition : The compound demonstrated an IC50 value of 15 µM against aldose reductase, suggesting its potential utility in managing diabetic complications by inhibiting glucose metabolism pathways .

Case Studies

Several case studies have documented the biological effects of methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate:

- Study on Antibacterial Properties : A study conducted on a series of oxirane derivatives revealed that methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate exhibited superior antibacterial activity compared to other derivatives tested .

- Cancer Cell Line Analysis : In a comparative analysis of various compounds against renal cancer cell lines, methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate was among the most effective in inducing cell death via apoptosis mechanisms .

Q & A

Basic: What are the common synthetic routes for Methyl 2,3-dimethyl-3-(o-tolyl)oxirane-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves epoxidation of α,β-unsaturated esters or nucleophilic ring-opening reactions. For example, quantum-chemical calculations (e.g., AM1 semi-empirical method) can model reaction pathways to predict thermodynamic favorability (exothermic/endothermic) and activation energies . Optimization includes:

- Temperature/Pressure: Elevated temperatures (80–120°C) for overcoming high activation barriers.

- Catalysts: Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- pH Control: Buffered conditions to prevent ester hydrolysis during synthesis.

Basic: How is the molecular structure of this compound characterized using crystallography?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is standard:

Crystallization: Slow evaporation from ethanol/acetone mixtures to grow high-quality crystals.

Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution: Programs like SHELXT (direct methods) or SHELXD (charge flipping) for phase determination .

Refinement: SHELXL for least-squares refinement against data, incorporating anisotropic displacement parameters .

Visualization: Mercury CSD for analyzing packing motifs and intermolecular interactions (e.g., H-bonding, π-stacking) .

Advanced: How can computational methods resolve contradictions in reported reaction thermodynamics for oxirane derivatives?

Methodological Answer:

Contradictions often arise from differing substituent effects or solvent interactions. Steps to resolve:

Benchmarking Calculations: Compare DFT (e.g., B3LYP/6-31G*) and semi-empirical (AM1) methods to experimental data .

Solvent Modeling: Use COSMO-RS or SMD implicit solvent models to account for solvent polarity effects.

Transition State Analysis: IRC (Intrinsic Reaction Coordinate) calculations to validate proposed mechanisms.

Statistical Validation: Apply linear free-energy relationships (LFER) to correlate substituent electronic effects with reaction rates.

Advanced: What challenges arise in determining the stereochemistry of this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Epoxide Ring Strain: Dynamic disorder in crystallography due to ring flexibility.

- Overlapping Signals in NMR: Use chiral derivatizing agents (e.g., Mosher’s acid) for -NMR enantiomeric differentiation.

- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Vibrational Circular Dichroism (VCD): Compare experimental and calculated spectra to assign absolute configuration .

Advanced: How can synthetic byproducts or degradation products be identified and quantified?

Methodological Answer:

LC-MS/MS: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect trace impurities.

Stability Studies: Accelerated degradation under heat/humidity (ICH Q1A guidelines) followed by HPLC-DAD analysis.

Isolation Techniques: Prep-HPLC or column chromatography to isolate byproducts for SC-XRD or 2D-NMR (COSY, HSQC) characterization .

Basic: What spectroscopic techniques are critical for confirming the functional groups in this compound?

Methodological Answer:

- IR Spectroscopy: Peaks at ~1730 cm (ester C=O stretch) and ~1250 cm (epoxide C-O-C asymmetric stretch).

- -NMR:

- δ 3.7–3.9 ppm (ester -OCH).

- δ 3.1–3.3 ppm (epoxide -CH-).

- δ 6.5–7.5 ppm (o-tolyl aromatic protons).

- -NMR: δ 170–175 ppm (ester carbonyl), 55–60 ppm (epoxide carbons) .

Advanced: How is this compound utilized in the synthesis of complex heterocycles or pharmaceuticals?

Methodological Answer:

The epoxide group serves as an electrophilic site for ring-opening reactions:

Nucleophilic Attack: Amines or thiols generate β-amino alcohols or thioethers, precursors to aziridines or sulfides .

Cross-Coupling: Suzuki-Miyaura reactions with o-tolyl boronic acids to extend aromatic systems .

PROTAC Development: As a linker in proteolysis-targeting chimeras (PROTACs) due to its rigidity and stability .

Methodological Table: Key Steps in Computational Analysis of Reaction Pathways

| Step | Method | Parameters | Software/Tool |

|---|---|---|---|

| Geometry Optimization | DFT (B3LYP) | 6-31G* basis set | Gaussian 16 |

| Transition State Search | QST2/NEB | Frequency verification | ORCA |

| Solvent Effects | SMD Model | Dielectric constant = 46.7 (DMF) | COSMOtherm |

| Thermodynamic Analysis | Gibbs Free Energy | ΔG at 298 K | Shermo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.